5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
Description
5-Bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is a brominated 1,3,4-thiadiazole derivative with a cyclopropane-containing alkyl substituent on the amine group. The core structure, 5-bromo-1,3,4-thiadiazol-2-amine, consists of a five-membered heterocyclic ring with sulfur (S) and two nitrogen (N) atoms. The bromine atom at position 5 enhances electrophilic reactivity, while the cyclopropylmethyl group at the N2 position introduces steric and electronic effects that influence its biological and physicochemical properties .
This compound is synthesized via nucleophilic substitution or condensation reactions, often involving 2-amino-5-bromo-1,3,4-thiadiazole and cyclopropylmethyl halides. Its structural uniqueness lies in the combination of a rigid cyclopropane ring and the electron-deficient thiadiazole core, making it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles .
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3S/c7-5-9-10-6(11-5)8-3-4-1-2-4/h4H,1-3H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRGZTULFIOWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340028-47-8 | |
| Record name | 5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiourea derivatives with bromine-containing reagents. One common method involves the reaction of cyclopropylmethylamine with thiocarbonyl diimidazole to form the intermediate thiourea, which is then cyclized with bromine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted thiadiazole derivatives.
Oxidation Products: Oxidized thiadiazole compounds.
Reduction Products: Reduced thiadiazole derivatives.
Scientific Research Applications
5-Bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine and related derivatives:
Key Findings:
Anti-Viral Activity: The 4-chloroquinoline-substituted derivative (docking score: –8.0 kcal/mol) showed comparable binding to the native ligand (–8.1 kcal/mol) against SARS-CoV-2 Mpro, suggesting bromine/chlorine substituents enhance target affinity . In contrast, the pyridinyl-substituted derivatives (e.g., 5-(pyridin-4-yl)) demonstrated stronger inhibition of Bloom helicase, likely due to π-π stacking with the enzyme’s aromatic residues .
Antimicrobial Activity :
- Nitrofuran-containing derivatives (e.g., Compound 13 ) exhibited broad-spectrum antimicrobial activity, with MIC values lower than brominated analogs, highlighting the role of nitro groups in disrupting bacterial membranes .
Bromine at C5 increases lipophilicity and electrophilicity, improving membrane permeability compared to chlorine or methylthio substituents .
Synthetic Accessibility :
- The cyclopropylmethyl group requires specialized reagents (e.g., cyclopropylmethyl bromide), making synthesis more complex than phenyl or pyridinyl derivatives, which use readily available aryl halides .
Biological Activity
5-Bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its thiadiazole ring, which is known for a variety of biological activities. The presence of a bromine atom and a cyclopropylmethyl group contributes to its unique pharmacological profile.
Research indicates that thiadiazole derivatives often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole compounds can inhibit specific enzymes involved in metabolic pathways, which can lead to anti-cancer effects.
- Antimicrobial Activity : Some studies suggest that thiadiazoles have antimicrobial properties, potentially by disrupting bacterial cell walls or inhibiting protein synthesis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of bacterial cell wall | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Effects : In vitro tests revealed that this compound showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of membrane integrity and inhibition of nucleic acid synthesis.
- Anti-inflammatory Properties : Research indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioactivity of thiadiazole derivatives. For instance, modifications in the substituents on the thiadiazole ring have been linked to improved potency against cancer cells and pathogens.
Synthesis and Structural Analysis
The synthesis typically involves:
- Reacting 5-bromo-1,3,4-thiadiazol-2-amine with cyclopropylmethyl amine under controlled conditions.
- Characterization using techniques like NMR and X-ray crystallography to confirm structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
